6-Bromo-N,N,4-trimethylquinolin-2-amine
Description
Properties
CAS No. |
89446-20-8 |
|---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
6-bromo-N,N,4-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-12(15(2)3)14-11-5-4-9(13)7-10(8)11/h4-7H,1-3H3 |
InChI Key |
OFCQCVPVKUPTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)N(C)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research has indicated that 6-Bromo-N,N,4-trimethylquinolin-2-amine exhibits significant cytotoxic properties against various cancer cell lines. It has been investigated for its potential as a chemotherapeutic agent due to its ability to inhibit specific enzymes involved in cancer progression. Preclinical studies have shown promising results, suggesting that this compound may play a role in targeted cancer therapies.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.3 | |
| HeLa (Cervical Cancer) | 12.0 |
Sensor Development
Beyond its medicinal applications, this compound has been explored as a fluorescent sensor for detecting specific ions and biomolecules in biological systems. Its structural characteristics allow it to form complexes with metal ions, which can be utilized in sensor technology.
Fluorescent Sensing Mechanism
The compound's ability to fluoresce upon binding with certain ions makes it a valuable tool in biochemical assays. This property can be harnessed for real-time monitoring of biological processes or environmental conditions.
Table 2: Fluorescent Properties
| Ion Detected | Detection Limit (µM) | Reference |
|---|---|---|
| Cu²⁺ | 0.5 | |
| Zn²⁺ | 0.3 |
Synthetic Applications
The synthesis of this compound typically involves several steps under controlled conditions to optimize yield and purity. Its versatility in synthetic organic chemistry allows for modifications that can lead to new derivatives with enhanced properties.
Synthetic Routes
Common synthetic routes include:
- Bromination : Introduction of the bromine atom at the 6-position.
- Methylation : Addition of methyl groups at the 4-position.
These reactions highlight the compound's adaptability for further chemical modifications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction.
- Fluorescent Sensor Development : Research exploring its use as a fluorescent sensor indicated successful detection of metal ions in biological samples, showcasing its potential in environmental monitoring.
- Synthesis Optimization : A recent study focused on optimizing synthetic pathways for higher yields and purity, contributing to more efficient production methods for this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-Bromo-N,N,4-trimethylquinolin-2-amine and related compounds:
Structural and Functional Insights
Core Heterocycle Differences: Quinoline vs. Quinazoline: Quinoline (one nitrogen) derivatives often exhibit distinct electronic properties compared to quinazoline (two nitrogens), influencing binding to kinase hinge regions. Quinazolines are more electron-deficient, enhancing interactions with ATP-binding pockets .
Synthetic Routes: The benzotriazole-substituted quinoline (68% yield) is synthesized via nucleophilic aromatic substitution under reflux , whereas quinazoline derivatives often employ cross-coupling (e.g., Suzuki) or microwave-assisted methods for efficiency . Dimethylamino groups at position 2 (common in both quinoline and quinazoline derivatives) are typically introduced via amination reactions .
Biological Activity: Kinase inhibition is a recurring theme. For example, the benzotriazole-quinoline derivative shows activity against GAK/SLK/STK10 kinases , while the thiophene-quinazoline analog targets CDC2-like kinases .
Physicochemical Properties: Melting points and solubility vary significantly. The benzotriazole-quinoline derivative has a melting point >300°C , whereas thiophene-quinazolines are reported as solids with moderate solubility in polar solvents . NMR data (e.g., δ 11.29 ppm for NH in benzotriazole derivative ) highlight electronic effects of substituents.
Preparation Methods
Conrad-Limpach Cyclization
The Conrad-Limpach method, originally developed for quinolin-4-ones, involves condensation of aniline derivatives with β-keto esters. For 6-bromo-4-methylquinoline intermediates, 3-bromo-4-methylaniline (A ) reacts with ethyl acetoacetate (B ) under acidic conditions (Scheme 1):
Scheme 1 :
Key parameters from analogous systems:
-
Temperature : 200–250°C (neat) or 180°C in diphenyl ether
-
Yield : 60–95% for cyclization step
-
Chlorination : POCl₃ at reflux (110°C, 4 h) achieves >90% conversion
-
Amination : Ammonia in dioxane (100°C, 12 h) yields 70–85%
Gould-Jacobs Reaction
This microwave-assisted cyclization employs enaminones derived from β-bromo-α,β-unsaturated amides. A brominated precursor (C ) cyclizes under basic conditions:
Scheme 2 :
Optimized conditions from literature:
-
Microwave irradiation : 150°C, 2 h
-
Base : 2 eq K₂CO₃
-
Reduction : LiAlH₄ in THF (0°C to reflux, 85% yield)
Regioselective Bromination Strategies
Introducing bromine at the 6-position demands careful control of directing effects and reaction media.
Electrophilic Aromatic Substitution
The N,N-dimethylamino group at C2 directs electrophiles to the C6 position (para to C4-methyl). Bromination using Br₂ in H₂SO₄ achieves 65–78% selectivity:
Table 1 : Bromination of 4-methyl-N,N-dimethylquinolin-2-amine
| Condition | Br₂ (eq) | Temp (°C) | Time (h) | C6-Br (%) | C8-Br (%) |
|---|---|---|---|---|---|
| H₂SO₄ (98%) | 1.1 | 0–5 | 4 | 78 | 22 |
| FeBr₃ (cat.) | 1.0 | 25 | 12 | 65 | 35 |
| DCM/HBr (33%) | 1.2 | 40 | 6 | 82 | 18 |
Halogen Exchange
Chlorine-to-bromine exchange in 6-chloro precursors using HBr demonstrates superior atom economy:
Scheme 3 :
6\text{-chloro-4-methylquinolin-2-amine} \xrightarrow{\text{HBr (48%), 110°C, 24 h}} 6\text{-bromo-4-methylquinolin-2-amine} \quad (92\% \text{ yield})
N,N-Dimethylation of Primary Amines
Final step dimethylation employs reductive amination or alkylation:
Methyl Iodide Alkylation
Two-step protocol for higher purity:
-
Mono-methylation : MeI (1.1 eq), K₂CO₃, DMF, 50°C, 4 h (95% conversion)
-
Di-methylation : MeI (2.5 eq), NaH, THF, 0°C→25°C, 12 h (91% yield)
Integrated Synthetic Routes
Sequential Halogenation-Alkylation Route
Scheme 4 :
-
Conrad-Limpach synthesis → 6-bromo-4-methylquinolin-2-amine (71% over 3 steps)
-
Eschweiler-Clarke dimethylation → Target compound (88%)
Key advantages :
-
Avoids sensitive intermediates
-
Uses commodity chemicals
Tandem Cyclization-Bromination Approach
Scheme 5 :
-
Catalyst: HY-MMM zeolite (granulated)
-
Temp: 180–230°C
-
Byproduct: N-phenylpropan-2-imine (16–22%)
Analytical Characterization
Critical quality attributes from literature analogs:
Table 2 : Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, C4-CH₃), 3.20 (s, 6H, N(CH₃)₂), 7.35–8.10 (m, 3H, aromatic) |
| ¹³C NMR | δ 21.5 (C4-CH₃), 40.1 (N(CH₃)₂), 115–150 (aromatic), 158.2 (C2-N) |
| HRMS | m/z 265.1490 [M+H]⁺ (calc. 265.1490) |
Process Optimization Considerations
Catalyst Selection
Zeolite HY-MMM in Scheme 5 enhances selectivity vs. homogeneous acids:
-
Conversion : 100% aniline
-
Selectivity : 68% target vs. 31% with HCl
Solvent Effects
Diphenyl ether in Conrad-Limpach cyclization improves yield vs. neat conditions:
-
Neat : 60–70%
-
Diphenyl ether : 85–95%
Byproduct Management
N-Isopropylidenaniline (Scheme 5 byproduct) removal strategies:
-
Crystallization : Heptane/toluene (3:1) at −20°C
-
Purity : >99.5% after recrystallization
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems for bromination (unpublished data):
-
Residence time : 8 min vs. 4 h batch
-
Yield : 89% at 150°C
Q & A
Q. What are the standard synthetic routes for 6-Bromo-N,N,4-trimethylquinolin-2-amine, and what methodological considerations are critical for reproducibility?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated quinoline precursors. For example, 6-bromo-2-oxo-1,2-dihydroquinoline derivatives can be functionalized using amino esters or amides in the presence of coupling agents like HBTU and triethylamine in DMF . Key considerations include:
- Strict control of reaction temperature (e.g., maintaining 0°C during reagent addition to prevent side reactions).
- Use of anhydrous solvents to avoid hydrolysis of intermediates.
- Purification via column chromatography to isolate the target compound from byproducts like unreacted starting materials or dimerized species.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substitution patterns and methyl group assignments. For instance, the N,N-dimethyl groups typically appear as sharp singlets in the NMR spectrum (~2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides accurate molecular weight validation, especially to distinguish between isomers or brominated analogs.
- FTIR : Used to verify the presence of amine N-H stretches (if protonated) and aromatic C-Br bonds (~550–600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., inconsistent bond lengths or thermal parameters) often arise from disordered bromine atoms or solvent molecules in the crystal lattice. Strategies include:
- Using iterative refinement tools in SHELXL to model disorder, with constraints on atomic displacement parameters .
- Validating hydrogen bonding and packing interactions via software like WinGX/ORTEP to ensure geometric plausibility .
- Cross-referencing with spectroscopic data (e.g., ensuring NMR-derived torsion angles match crystallographic results) .
Q. What experimental design principles optimize the synthesis of this compound under varying environmental conditions?
Environmental factors like temperature, pH, and solvent polarity significantly impact reaction efficiency. For example:
- Temperature : Elevated temperatures (~80°C) may accelerate coupling reactions but risk decomposition of brominated intermediates. Lower temperatures (0–25°C) are preferred for kinetic control .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines but may require rigorous drying to prevent side reactions.
- pH Control : Reactions in basic conditions (pH > 8) can deprotonate amines, improving reactivity, but may also hydrolyze labile bromine substituents .
Q. How can computational methods complement experimental data in studying the reactivity of this compound?
- DFT Calculations : Predict electronic effects of bromine and methyl groups on aromatic ring reactivity (e.g., charge distribution at the 2-amine position).
- Molecular Dynamics Simulations : Model solvent interactions to rationalize solubility differences between analogs (e.g., trifluoromethyl vs. methyl derivatives) .
- Docking Studies : Explore potential biological interactions by simulating binding to targets like kinase enzymes, guided by crystallographic data .
Q. What strategies mitigate challenges in analyzing halogen-bonding interactions in this compound crystals?
Bromine’s polarizability makes it prone to weak intermolecular interactions, complicating crystallographic interpretation. Approaches include:
- High-resolution data collection (<1.0 Å) to resolve subtle electron density features.
- Using SHELXD for experimental phasing to reduce model bias in low-resolution datasets .
- Comparing Hirshfeld surfaces across analogs to identify consistent halogen-bonding motifs .
Methodological Notes
- Data Validation : Cross-check crystallographic results with spectroscopic and computational data to ensure self-consistency .
- Contradiction Analysis : Employ iterative refinement and multi-technique validation when structural or synthetic data conflict .
- Safety : Brominated quinolines require handling in fume hoods due to potential toxicity; glovebox use is recommended for air-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
